5-(3-Acetamidophenyl)nicotinic acid
Description
5-(3-Acetamidophenyl)nicotinic acid is a substituted nicotinic acid derivative characterized by a nicotinic acid core (pyridine-3-carboxylic acid) functionalized with a 3-acetamidophenyl group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinic acid adenine dinucleotide phosphate (NAADP) analogs, which are critical in cellular signaling pathways .
Properties
IUPAC Name |
5-(3-acetamidophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(14(18)19)8-15-7-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRRYPBOKQECTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657486 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172758-47-2 | |
| Record name | 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetamidophenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetamidophenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
5-(3-Acetamidophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Acetamidophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The nicotinic acid moiety can interact with nicotinic receptors or other targets, modulating various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-(3-Acetamidophenyl)nicotinic acid, highlighting substituent variations and their implications:
Metabolic Stability
indicates that substituents on the nicotinic acid ring influence microbial degradation. The acetamidophenyl group in this compound may confer resistance to Pseudomonas fluorescens-mediated oxidation compared to unsubstituted nicotinic acid, which undergoes ring cleavage .
Biological Activity
5-(3-Acetamidophenyl)nicotinic acid, a compound characterized by its unique acetylamino group and nicotinic acid moiety, has attracted considerable attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which allows for the formation of carbon–carbon bonds under mild conditions. Other synthetic routes may include condensation reactions with appropriate aldehydes, leading to derivatives that exhibit enhanced biological properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| Bacillus subtilis ATCC 6633 | 15.62 | |
| Staphylococcus epidermidis ATCC 12228 | 1.95 |
These findings suggest that modifications to the nicotinic acid structure can lead to enhanced antimicrobial efficacy, indicating potential therapeutic applications in treating bacterial infections.
Cytotoxicity Studies
In addition to its antimicrobial properties, research has also focused on the cytotoxic effects of this compound. Notably, certain derivatives did not exhibit significant cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic agents .
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The acetylamino group can participate in hydrogen bonding with biological molecules, influencing their function. The nicotinic acid moiety may interact with nicotinic receptors or other targets, modulating various biochemical pathways .
Case Studies
Several studies have explored the biological activities of related compounds derived from nicotinic acid:
- Study on Acylhydrazones : Research demonstrated that acylhydrazone derivatives exhibited promising antibacterial activity against resistant strains of bacteria, including MRSA. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
- Molecular Docking Studies : These studies provided insights into the binding affinities and interactions between this compound and target proteins involved in bacterial resistance mechanisms, further elucidating its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
